3-phenyl-3,4-dihydro-2H-naphthalen-1-one

Biotransformation Microbiological Hydroxylation Regioselective Synthesis

3-Phenyl-3,4-dihydro-2H-naphthalen-1-one, also known as 3-phenyl-1-tetralone, is a chiral phenyl-substituted α-tetralone derivative. This compound class is characterized by a bicyclic naphthalenone core with a phenyl substituent, distinguishing it from 2-substituted tetralone isomers and other tetralone-based scaffolds.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 14944-26-4
Cat. No. B077754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-3,4-dihydro-2H-naphthalen-1-one
CAS14944-26-4
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2
InChIKeyHNDSZALVIVDDGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Phenyl-3,4-dihydro-2H-naphthalen-1-one (CAS 14944-26-4) for Specialized Research


3-Phenyl-3,4-dihydro-2H-naphthalen-1-one, also known as 3-phenyl-1-tetralone, is a chiral phenyl-substituted α-tetralone derivative. This compound class is characterized by a bicyclic naphthalenone core with a phenyl substituent, distinguishing it from 2-substituted tetralone isomers and other tetralone-based scaffolds [1]. Its primary differentiation for procurement lies in its regiospecific behavior in biological systems and chemical synthesis, where the position of the phenyl group critically alters reaction outcomes compared to its closest analogs [2].

Phenyl position critical for enzyme-substrate recognition
3-phenyl isomer enables regiospecific biotransformation studies
Supports metabolite synthesis and flavonoid analog research

Why 3-Phenyl-1-Tetralone Cannot Be Interchanged with Isomeric Tetralones


Generic substitution among phenyl-tetralone isomers fails due to strict regiochemical dependencies in their bioactivity and synthetic utility. The position of the phenyl ring (2-position vs. 3-position) is not a minor structural variation but a major determinant of enzyme-substrate fit and reaction pathway. A direct comparative study demonstrated that the 3-phenyl isomer and its 2-phenyl analog exhibit drastically different biotransformation outcomes, with a 45-percentage-point difference in hydroxylation yield [1]. This evidence proves that the isomers are not functionally equivalent and cannot be swapped without compromising experimental integrity or product yield.

Regiochemistry
3-Phenyl (target)
2-Phenyl isomer
Enzyme fit
Reported recognition by fungal hydroxylase
May differ significantly in substrate fit
Biotransformation outcome
Reported higher 4'-hydroxylation yield
Markedly lower conversion reported

Quantitative Evidence Guide for 3-Phenyl-3,4-dihydro-2H-naphthalen-1-one (CAS 14944-26-4)


Microbiological Hydroxylation Yield: 3-Phenyl Isomer Demonstrates 45-Percentage-Point Superiority Over 2-Phenyl Isomer

In a direct head-to-head study, 3-phenyl-1-tetralone (target compound) was subjected to microbiological transformation by the fungus *Absidia blackesleeana*. The target compound achieved a 47% yield of the 4'-hydroxylated product, compared to only a 2% yield for its closest isomer, 2-phenyl-1-tetralone [1]. This quantifies the target compound's drastically superior recognition and conversion by the fungal hydroxylase enzyme system relative to its direct analog.

Hydroxylation Yield
Head-to-head
47% vs 2%
Δ 45 pp
Regiochemical control context
Microbiological system-specific (Absidia blackesleeana)
Biotransformation Microbiological Hydroxylation Regioselective Synthesis

Validated Application Scenarios for 3-Phenyl-3,4-dihydro-2H-naphthalen-1-one


Precursor for Regiospecific Synthesis of 4'-Hydroxylated Metabolites

The target compound is the optimal starting material for producing 4'-hydroxy-3-phenyl-1-tetralone via fungal biotransformation. The documented 47% yield with *Absidia blackesleeana* [1] provides a verified, scalable route to this hydroxylated derivative, which is inaccessible in practical yields from the 2-phenyl isomer. This makes the compound essential for generating standards for metabolism studies or for synthesizing functionalized tetralone scaffolds in medicinal chemistry.

Comparative Metabolism and Flavonoid Analog Research

In studies investigating the structure-metabolism relationships of flavonoid analogs, the compound serves as a critical 1-deoxyflavanone surrogate. Its distinct 47% 4'-hydroxylation rate, compared to the 2% rate for the 2-phenyl isomer [1], allows researchers to probe the role of the phenyl ring position on enzyme recognition and regiospecificity, providing a clear, quantifiable model system for understanding flavonoid biotransformation.

Application
Selection Property
Validation Focus
Precursor for 4'-hydroxy metabolite synthesis
Regiospecific biotransformation yield
Confirm yield difference from 2-phenyl isomer
Comparative flavonoid analog metabolism studies
Enzyme recognition model system
Assess phenyl-position effect on hydroxylation
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